molecular formula C12H14BrFO3 B8788244 Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate CAS No. 1443354-83-3

Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate

Cat. No.: B8788244
CAS No.: 1443354-83-3
M. Wt: 305.14 g/mol
InChI Key: JHCAAAVSWGPTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate is a useful research compound. Its molecular formula is C12H14BrFO3 and its molecular weight is 305.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1443354-83-3

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 4-(4-bromo-3-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

JHCAAAVSWGPTKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of argon was placed 4-bromo-3-fluorophenol (50 g, 261.78 mmol, 1.00 equiv), acetone (500 mL), NaI (2.8 g, 0.07 equiv), potassium carbonate (54.2 g, 392.16 mmol, 1.50 equiv), and ethyl 4-bromobutanoate (61.3 g, 314.27 mmol, 1.20 equiv). The resulting solution was stirred at 56° C. overnight. The solids were filtered out and the filtrate was concentrated under vacuum. The residue was dissolved in 1000 mL of EA and the resulting mixture was washed with 2×100 mL of sodium hydroxide (1 N) and 3×100 mL, of water. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum to afford 80.6 g (crude) of ethyl 4-(4-bromo-3-fluorophenoxy)butanoate as a light yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step Two
Quantity
61.3 g
Type
reactant
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.